molecular formula C26H25NO4 B1332947 Fmoc-2,4-Dimethyl-L-phenylalanine CAS No. 1217728-65-8

Fmoc-2,4-Dimethyl-L-phenylalanine

Cat. No. B1332947
CAS RN: 1217728-65-8
M. Wt: 415.5 g/mol
InChI Key: MXBSNHLSKRVUBF-DEOSSOPVSA-N
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Description

Fmoc-2,4-Dimethyl-L-phenylalanine is a chemical compound with the molecular formula C26H25NO4 . It has a molecular weight of 415.48 .


Molecular Structure Analysis

The molecular structure of Fmoc-2,4-Dimethyl-L-phenylalanine consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a 2,4-dimethylphenylalanine .


Physical And Chemical Properties Analysis

Fmoc-2,4-Dimethyl-L-phenylalanine is a solid compound . Its empirical formula is C26H25NO4, and it has a molecular weight of 415.48 .

Scientific Research Applications

Hydrogel Formation for Biomedical Applications

Fmoc-2,4-Dimethyl-L-phenylalanine: is a key component in the formation of hydrogels, which are three-dimensional networks capable of encapsulating high amounts of water or biological fluids . These hydrogels have been optimized for various biomedical applications due to their biocompatibility and ability to mimic the extracellular matrix.

Tissue Engineering Scaffolds

The peptide’s ability to form stable hydrogels under physiological conditions makes it an excellent scaffold for tissue engineering . Its mechanical rigidity and tunable properties allow for the creation of environments that support cell adhesion and growth, which is crucial for tissue regeneration.

Drug Delivery Systems

Due to its structural properties, Fmoc-2,4-Dimethyl-L-phenylalanine can be used to create hydrogels that serve as drug delivery systems . These systems can be engineered to release therapeutic agents in a controlled manner, improving the efficacy and reducing the side effects of drugs.

Supramolecular Chemistry

The peptide’s ability to self-assemble into supramolecular structures is of great interest in the field of supramolecular chemistry . These structures can be used to create novel materials with unique properties for various scientific applications.

Neurodegenerative Disease Models

The fibrillary structures formed by Fmoc-2,4-Dimethyl-L-phenylalanine resemble amyloid fibrils found in neurodegenerative diseases . This similarity allows researchers to use these structures as models to study diseases like Alzheimer’s and Parkinson’s, providing insights into their pathologies.

Nanotechnology

The self-assembly properties of Fmoc-2,4-Dimethyl-L-phenylalanine make it a candidate for nanotechnology applications . It can be used to fabricate nanoscale structures that have potential uses in electronics, catalysis, and other areas of nanotechnology.

Safety and Hazards

Fmoc-2,4-Dimethyl-L-phenylalanine is classified as Aquatic Chronic 4 according to the Hazard Statements H413 . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Target of Action

Fmoc-2,4-Dimethyl-L-phenylalanine is a modified amino acid used in the field of proteomics research . The primary targets of this compound are the peptide derivatives that it forms when it self-assembles .

Mode of Action

The compound interacts with its targets through a process called self-assembly . This process involves the compound forming supramolecular nanostructures with peptide derivatives . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Biochemical Pathways

The biochemical pathways affected by Fmoc-2,4-Dimethyl-L-phenylalanine are those involved in the formation of biofunctional hydrogel materials . These materials are fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .

Pharmacokinetics

It’s known that the compound is soluble and can be stored at room temperature .

Result of Action

The result of the action of Fmoc-2,4-Dimethyl-L-phenylalanine is the formation of various biofunctional hydrogel materials . These materials are formed due to the self-assembly of the compound with peptide derivatives, leading to the creation of supramolecular nanostructures and their three-dimensional networks .

Action Environment

The action of Fmoc-2,4-Dimethyl-L-phenylalanine is influenced by environmental factors such as temperature and the presence of aqueous media . These factors can affect the self-assembly process and the subsequent formation of biofunctional hydrogel materials .

properties

IUPAC Name

(2S)-3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBSNHLSKRVUBF-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376128
Record name Fmoc-L-2,4-Dimethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-2,4-Dimethyl-L-phenylalanine

CAS RN

1217728-65-8
Record name Fmoc-L-2,4-Dimethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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